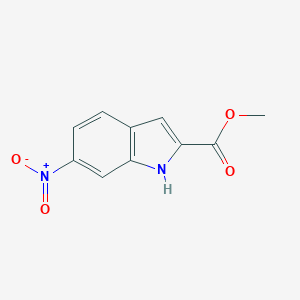

Methyl 6-nitro-1H-indole-2-carboxylate

Vue d'ensemble

Description

“Methyl 6-nitro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It is a derivative of indole, a heterocyclic organic compound, and has been used in various chemical reactions .

Synthesis Analysis

The synthesis of “Methyl 6-nitro-1H-indole-2-carboxylate” involves several steps. One method involves the reaction of methyl 6-nitro-1H-indole-2-carboxylate (700 mg) in EtOAc (20 mL) and water (20 mL) with iron (888 mg) followed by ammonium chloride (680 mg). The reaction mixture is heated to 80 °C and stirred for 16 hours .Molecular Structure Analysis

The molecular structure of “Methyl 6-nitro-1H-indole-2-carboxylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure is also characterized by the presence of a nitro group and a carboxylate group attached to the indole ring .Chemical Reactions Analysis

“Methyl 6-nitro-1H-indole-2-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors .Physical And Chemical Properties Analysis

“Methyl 6-nitro-1H-indole-2-carboxylate” has a molecular weight of 220.18 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 1.67, indicating its lipophilicity . It is soluble, with a solubility of 0.418 mg/ml .Applications De Recherche Scientifique

Synthesis and Chemical Properties Methyl 6-nitro-1H-indole-2-carboxylate is a compound with significant potential in various scientific research areas. For instance, it has been synthesized through the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, followed by dehydrogenation to form methyl 6-nitroindole-2-carboxylate, showcasing its derivatization potential (Lavrenov et al., 2002). Additionally, it has been involved in reactions with nitric acid in acetic acid medium, leading to various nitro derivatives, indicating its reactivity and versatility in chemical synthesis (Berti et al., 1964).

Antimicrobial and Anticancer Potential Compounds structurally related to methyl 6-nitro-1H-indole-2-carboxylate have demonstrated noteworthy antimicrobial and anticancer properties. For instance, derivatives such as 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been synthesized and evaluated for their antimicrobial and anticancer potential, with some showing considerable potency against bacterial strains and cancer cell lines (Sharma et al., 2012).

Solid Support Synthesis Bartoli indole synthesis on solid supports has been achieved starting from immobilization of nitro benzoic acids. This process involves the addition of different alkenyl Grignard reagents and leads to substituted methyl indole carboxylates, highlighting the adaptability of compounds related to methyl 6-nitro-1H-indole-2-carboxylate in solid-phase synthesis (Knepper & Bräse, 2003).

Conformationally Constrained Derivatives Conformationally constrained tryptophan derivatives, which are closely related to methyl 6-nitro-1H-indole-2-carboxylate, have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the indole ring, limiting the conformational flexibility while allowing for further derivatization, illustrating the compound's utility in structural biology and peptide research (Horwell et al., 1994).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESWWUBKWDGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473542 | |

| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-nitro-1H-indole-2-carboxylate | |

CAS RN |

136818-66-1 | |

| Record name | Methyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)

![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)